molecular formula C10H15N3O6S B4901571 N-(2-hydroxyethyl)-4-(2-hydroxyethylamino)-3-nitrobenzenesulfonamide

N-(2-hydroxyethyl)-4-(2-hydroxyethylamino)-3-nitrobenzenesulfonamide

Cat. No.: B4901571
M. Wt: 305.31 g/mol
InChI Key: HTRXTPJGUAJJRT-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-(2-hydroxyethylamino)-3-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes both nitro and sulfonamide functional groups

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-(2-hydroxyethylamino)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O6S/c14-5-3-11-9-2-1-8(7-10(9)13(16)17)20(18,19)12-4-6-15/h1-2,7,11-12,14-15H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRXTPJGUAJJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCO)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-hydroxyethyl)-4-(2-hydroxyethylamino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-(2-hydroxyethyl)-4-(2-hydroxyethylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often requiring specific conditions to proceed efficiently.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-(2-hydroxyethylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by binding to key enzymes or receptors.

Comparison with Similar Compounds

Similar compounds include:

    N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound has similar functional groups but differs in its overall structure and applications.

    N-(2-Hydroxyethyl)ethylenediamine-N,N’,N’-triacetic Acid: Another compound with hydroxyethyl groups, used primarily in chelation and metal ion binding.

    N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar in structure but used in different industrial applications.

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